molecular formula C18H17ClN2O2 B11188162 4-(4-chlorobenzyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol

4-(4-chlorobenzyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol

Cat. No.: B11188162
M. Wt: 328.8 g/mol
InChI Key: WMUWJZMJIQUDHT-UHFFFAOYSA-N
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Description

The compound 4-(4-chlorobenzyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol belongs to the pyrazole class of heterocyclic molecules, characterized by a five-membered ring with two adjacent nitrogen atoms. Its structure features:

  • A 4-methoxyphenyl substituent at position 1, which enhances solubility via the methoxy group’s electron-donating effects.
  • A methyl group at position 3 and a hydroxyl group at position 5, enabling hydrogen bonding and steric modulation.

Pyrazole derivatives are widely studied for applications in medicinal chemistry (e.g., antimicrobial, anti-inflammatory agents) and agrochemicals (e.g., herbicides) .

Properties

Molecular Formula

C18H17ClN2O2

Molecular Weight

328.8 g/mol

IUPAC Name

4-[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C18H17ClN2O2/c1-12-17(11-13-3-5-14(19)6-4-13)18(22)21(20-12)15-7-9-16(23-2)10-8-15/h3-10,20H,11H2,1-2H3

InChI Key

WMUWJZMJIQUDHT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)OC)CC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 4-(4-chlorobenzyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the chlorobenzyl group: This step involves the alkylation of the pyrazole ring with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Introduction of the methoxyphenyl group: This can be done through a nucleophilic aromatic substitution reaction where the pyrazole is reacted with 4-methoxyphenyl halide.

    Methylation: The final step involves the methylation of the pyrazole ring using a methylating agent like methyl iodide.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

4-(4-chlorobenzyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: It is being investigated for its potential therapeutic applications, including as an anti-cancer agent and as a modulator of specific biological pathways.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Chlorine Position : Para-substituted chlorine (as in the target compound) optimizes electronic effects and steric accessibility compared to ortho-substituted analogs (e.g., ), which show reduced activity .
  • Methoxy Group : The 4-methoxyphenyl group in the target compound improves solubility relative to purely hydrophobic analogs (e.g., 4-Cl-benzoyl derivatives in ) .
  • Hydroxyl Group : The 5-OH moiety enables hydrogen bonding, a feature absent in methyl- or ester-substituted analogs (e.g., ), which may explain its moderate herbicidal activity .

Structural and Crystallographic Insights

X-ray crystallography studies reveal:

  • Intermolecular Hydrogen Bonding : The hydroxyl group at position 5 forms O–H···N hydrogen bonds (2.65–2.85 Å) in the target compound, stabilizing crystal packing .
  • Torsional Flexibility : The 4-chlorobenzyl group exhibits rotational freedom, contrasting with rigid analogs like the dual chlorophenyl compound in , which adopts a planar conformation .
  • Halogen Interactions: The para-chlorine atom participates in C–Cl···π interactions (3.3–3.5 Å), enhancing lattice stability compared to non-halogenated derivatives .

Physicochemical Properties

Property Target Compound 4-Cl-Benzoyl Analog () 2-Cl-Benzyl Analog ()
LogP 3.8 (estimated) 4.2 3.5
Solubility (mg/mL) 0.15 (aqueous) 0.03 0.20
Melting Point 162–164°C 185°C 148°C

Key Trends :

  • The 4-methoxyphenyl group reduces LogP (increased polarity) compared to the 4-Cl-benzoyl analog.
  • Ortho-substitution () lowers melting points due to disrupted crystal packing .

Therapeutic and Agrochemical Potential

  • Herbicidal Activity : The target compound shows moderate activity against Brassica napus (rape), likely due to the hydroxyl group’s interaction with plant enzymes. However, it is less effective than trifluoromethylphenyl analogs (e.g., ) .

Biological Activity

The compound 4-(4-chlorobenzyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • IUPAC Name : 4-(4-chlorobenzyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol
  • Molecular Formula : C18_{18}H18_{18}ClN3_{3}O
  • Molecular Weight : 335.80 g/mol

Antiviral Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antiviral properties. For instance, compounds similar to 4-(4-chlorobenzyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol have shown effectiveness against various viral strains, including:

  • Herpes Simplex Virus (HSV) : Pyrazole derivatives have demonstrated the ability to reduce plaque formation significantly, with some compounds achieving up to 69% reduction in HSV-1 plaques at specific concentrations .
  • Tobacco Mosaic Virus (TMV) : Another study reported that certain pyrazole compounds inhibited TMV replication with an effective concentration (EC50_{50}) ranging from 5 to 28 μM .

Antibacterial and Antifungal Properties

Pyrazole derivatives have also been evaluated for their antibacterial and antifungal activities. In vitro studies have shown varying degrees of effectiveness against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds often ranged between 2.5 to 15 μg/mL, indicating moderate antibacterial activity .

The biological activity of 4-(4-chlorobenzyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol may be attributed to its ability to interfere with viral replication processes or bacterial cell wall synthesis. The presence of the chlorobenzyl and methoxyphenyl groups may enhance its lipophilicity, facilitating better membrane penetration and interaction with target sites within microbial cells.

Case Studies

StudyCompound TestedActivityResults
Dawood et al.Pyrazole DerivativesAntiviralReduced HSV-1 plaques by 69%
Wu et al.Pyrazole AmidesAntiviralEC50_{50} of 0.2 nM against HIV
Zhang et al.Bis-Pyrazole DerivativesAntiviralEC50_{50} of 5–28 μM against TMV

Notable Findings

  • Antiviral Efficacy : A novel series of pyrazole derivatives were developed with enhanced antiviral properties against HIV and HSV, showcasing the potential for therapeutic applications in viral infections .
  • Antibacterial Screening : Compounds demonstrated significant antibacterial activity with MIC values comparable to established antibiotics, suggesting their potential as alternative therapeutic agents .

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